N-(3-bromobenzyl)-N-(tert-butyl)amine chemical properties
N-(3-bromobenzyl)-N-(tert-butyl)amine chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(3-bromobenzyl)-N-(tert-butyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-bromobenzyl)-N-(tert-butyl)amine is a tertiary amine with potential applications in organic synthesis and pharmaceutical research. This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, and expected spectroscopic characteristics. Due to the limited availability of experimental data for this specific isomer, information from the closely related N-(4-bromobenzyl)-N-(tert-butyl)amine and general chemical principles are utilized to provide a thorough technical guide.
Chemical Properties
Table 1: Chemical and Physical Properties
| Property | Value (for N-(3-bromobenzyl)-N-(tert-butyl)amine) | Value (for N-(4-bromobenzyl)-N-(tert-butyl)amine) |
| CAS Number | 133042-85-0[2] | 87384-76-7[1] |
| Molecular Formula | C₁₁H₁₆BrN | C₁₁H₁₆BrN[1] |
| Molecular Weight | 242.16 g/mol | 242.16 g/mol [1] |
| Boiling Point | Not available | 277.2 °C at 760 mmHg[1] |
| Melting Point | Not available | Not available[1] |
| Density | Not available | 1.23 g/cm³[1] |
| Solubility | Not available | Not available[1] |
| Flash Point | Not available | 121.4 °C[1] |
| Refractive Index | Not available | 1.531[1] |
Synthesis Methodologies
The synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine can be approached through several standard organic chemistry transformations. The two most common and practical methods are detailed below as hypothetical experimental protocols.
Reductive Amination of 3-Bromobenzaldehyde
Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[3] This process involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.
Experimental Protocol:
-
Imine Formation: To a solution of 3-bromobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add tert-butylamine (1.1 equivalents). The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by techniques like TLC or GC-MS.
-
Reduction: Once the imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise at 0 °C. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Work-up: After the reduction is complete, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure N-(3-bromobenzyl)-N-(tert-butyl)amine.
Caption: Workflow for the synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine via reductive amination.
Nucleophilic Substitution of 3-Bromobenzyl Bromide
This method involves the direct alkylation of tert-butylamine with 3-bromobenzyl bromide. As tert-butylamine is a primary amine, over-alkylation to form a quaternary ammonium salt is a potential side reaction, which can be minimized by using an excess of the amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzyl bromide (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.
-
Amine Addition: Add an excess of tert-butylamine (2-3 equivalents) to the solution. The use of a non-nucleophilic base, such as potassium carbonate or triethylamine, can also be employed to scavenge the HBr formed during the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with water and brine to remove any remaining salts and amine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is then purified by column chromatography.
Caption: Workflow for the synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine via nucleophilic substitution.
Spectroscopic Characterization (Predicted)
Specific spectroscopic data for N-(3-bromobenzyl)-N-(tert-butyl)amine is not currently available. The following are predicted spectral characteristics based on the structure of the molecule and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: Signals corresponding to the protons on the brominated benzene ring are expected in the aromatic region (δ 7.0-7.5 ppm). The substitution pattern will lead to a complex splitting pattern.
-
Benzyl Protons: A singlet corresponding to the two benzylic protons (-CH₂-) is expected around δ 3.6-3.8 ppm.
-
tert-Butyl Protons: A sharp singlet for the nine equivalent protons of the tert-butyl group is anticipated around δ 1.1-1.3 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Signals for the six carbons of the benzene ring will appear in the range of δ 120-145 ppm. The carbon attached to the bromine atom will be shifted downfield.
-
Benzyl Carbon: The benzylic carbon (-CH₂-) signal is expected around δ 50-55 ppm.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group should appear around δ 50-55 ppm, and the three methyl carbons will give a signal around δ 28-30 ppm.
IR Spectroscopy
-
C-H Stretching: Aliphatic C-H stretching from the benzyl and tert-butyl groups will be observed around 2850-3000 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹.
-
C-N Stretching: A medium to weak absorption band for the C-N stretching of the tertiary amine is expected in the region of 1250–1020 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region will be indicative of the benzene ring.
-
C-Br Stretching: A band in the fingerprint region, typically around 600-500 cm⁻¹, can be attributed to the C-Br bond.
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 241 and an (M+2)⁺ peak of similar intensity at m/z 243, which is characteristic of a compound containing one bromine atom.
-
Fragmentation: A prominent fragment would be the loss of a methyl group from the tert-butyl moiety, resulting in a peak at m/z 226/228. Another significant fragmentation pathway would be the cleavage of the benzyl-nitrogen bond, leading to a tropylium-like ion or a bromobenzyl cation.
Biological Activity
Currently, there is no publicly available information on the biological activity or potential applications in drug development for N-(3-bromobenzyl)-N-(tert-butyl)amine. However, the presence of the benzylamine scaffold, a common motif in many biologically active compounds, suggests that this molecule could be a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1] Further research is required to explore its pharmacological profile.
Conclusion
N-(3-bromobenzyl)-N-(tert-butyl)amine is a compound for which detailed experimental data is scarce. This guide provides a foundational understanding of its chemical properties, plausible and detailed synthetic routes, and expected spectroscopic features based on established chemical principles and data from closely related structures. This information serves as a valuable resource for researchers interested in the synthesis and potential applications of this and similar molecules in organic and medicinal chemistry. Further experimental investigation is necessary to fully characterize this compound and explore its potential.
